molecular formula C25H29NO4 B2584001 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2137917-32-7

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2584001
CAS No.: 2137917-32-7
M. Wt: 407.51
InChI Key: ZUYMKKDSWWTDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cycloheptyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting with the preparation of the cycloheptyl group and the Fmoc-protected amino acid. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-cycloheptyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)22(17-9-3-1-2-4-10-17)15-26-25(29)30-16-23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYMKKDSWWTDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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